molecular formula C14H24N2 B1616255 N,N,N',N'-Tetraallylethylenediamine CAS No. 45173-37-3

N,N,N',N'-Tetraallylethylenediamine

Cat. No.: B1616255
CAS No.: 45173-37-3
M. Wt: 220.35 g/mol
InChI Key: QJFMXJDSWJZAAL-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetraallylethylenediamine: is an organic compound with the molecular formula C14H24N2. It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by allyl groups. This compound is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation of Ethylenediamine: One common method for preparing N,N,N’,N’-Tetraallylethylenediamine involves the alkylation of ethylenediamine with allyl bromide.

    Catalytic Methods: Another approach involves the use of catalysts to facilitate the reaction between ethylenediamine and allyl halides.

Industrial Production Methods: Industrial production of N,N,N’,N’-Tetraallylethylenediamine often involves large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N,N’,N’-Tetraallylethylenediamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: The compound can participate in substitution reactions where the allyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed:

    Oxidation Products: Oxidized derivatives such as N,N,N’,N’-tetraallyloxamide.

    Substitution Products: Compounds where the allyl groups are replaced by other functional groups, leading to a variety of derivatives.

Mechanism of Action

Molecular Targets and Pathways: N,N,N’,N’-Tetraallylethylenediamine acts primarily as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and polymerization. The allyl groups provide steric and electronic effects that influence the reactivity and stability of the complexes .

Comparison with Similar Compounds

Uniqueness: N,N,N’,N’-Tetraallylethylenediamine is unique due to the presence of allyl groups, which provide distinct reactivity and steric properties compared to its methyl and ethyl counterparts. This makes it particularly useful in specific catalytic and polymerization applications where these properties are advantageous .

Properties

IUPAC Name

N,N,N',N'-tetrakis(prop-2-enyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2/c1-5-9-15(10-6-2)13-14-16(11-7-3)12-8-4/h5-8H,1-4,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFMXJDSWJZAAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CCN(CC=C)CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196410
Record name N,N,N',N'-Tetraallylethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45173-37-3
Record name N1,N1,N2,N2-Tetra-2-propen-1-yl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45173-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,N',N'-Tetraallylethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045173373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N',N'-Tetraallylethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-tetraallylethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.074
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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